N-(2-Mercapto-1-oxopropyl)-L-alanine

Vue d'ensemble

Description

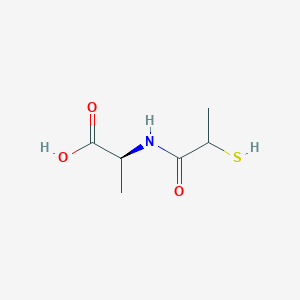

N-(2-Mercapto-1-oxopropyl)-L-alanine: is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a sulfanyl group attached to the propanoyl moiety, which is linked to the L-alanine amino acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-1-oxopropyl)-L-alanine typically involves the reaction of L-alanine with a sulfanyl-containing reagent. One common method is the reaction of L-alanine with 2-mercaptopropionic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Mercapto-1-oxopropyl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced forms.

Substitution: The sulfanyl group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Conditions for substitution reactions may vary depending on the specific reagents and desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction may produce thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Role in Drug Development

N-(2-Mercapto-1-oxopropyl)-L-alanine serves as a valuable building block in the synthesis of peptidomimetics and antibody-drug conjugates (ADCs). Its unique structure allows for modifications that enhance the pharmacological properties of therapeutic agents. The compound's thiol group can participate in conjugation reactions, making it suitable for creating stable drug linkers that improve the efficacy and safety of anticancer therapies .

1.2 Peptidomimetics

Peptidomimetics derived from amino acids like this compound have shown promise in overcoming limitations associated with traditional peptides, such as poor bioavailability and rapid degradation. By incorporating this compound into peptidomimetic structures, researchers can enhance receptor-binding affinity and metabolic stability, thereby developing more effective therapeutic agents .

Antibody-Drug Conjugates (ADCs)

2.1 Mechanism of Action

ADCs are designed to deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity. This compound can be utilized to create linkers that connect antibodies to potent cytotoxic drugs, enabling targeted delivery. This approach has been validated in several studies demonstrating significant antitumor activity against various cancers, including ovarian and renal cancers .

2.2 Case Studies

A notable example includes the use of this compound in the synthesis of ADCs targeting CDH6, which showed promising results in patient-derived xenograft models. The conjugates exhibited substantial regression of tumors, highlighting the potential of this compound in enhancing the therapeutic index of ADCs .

| Study | Cancer Type | Conjugate | Outcome |

|---|---|---|---|

| Study A | Ovarian | Anti-CDH6-DM1 | Tumor regression observed |

| Study B | Renal | Anti-CDH6-DM1 | Significant antitumor activity |

Nutraceutical Applications

3.1 Metabolic Regulation

Recent studies indicate that this compound may play a role in metabolic regulation, particularly concerning glutamine dependency in cancer cells. Supplementation with alanine derivatives has been shown to restrict glutamine uptake, selectively inducing cell death in certain cancer types . This mechanism suggests potential applications in dietary interventions for cancer therapy.

Mécanisme D'action

The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-alanine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, protein folding, and other cellular processes.

Comparaison Avec Des Composés Similaires

N-(2-Mercapto-1-oxopropyl)-L-alanine can be compared with other similar compounds, such as:

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine: This compound has a similar sulfanyl group but differs in its overall structure and specific applications.

Bucillamine: Known for its higher potency and similar mechanism of action, bucillamine is used in therapeutic applications.

Tiopronin: Another compound with a sulfanyl group, tiopronin is used to control cystine precipitation in cystinuria.

Activité Biologique

N-(2-Mercapto-1-oxopropyl)-L-alanine (CAS 26843-61-8) is an organic compound that belongs to the class of amino acids and derivatives. It features a sulfanyl group attached to a propanoyl moiety linked to L-alanine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Amino Group : Contributes to its classification as an amino acid.

- Sulfanyl Group : This functional group enables the compound to participate in various biochemical reactions, including oxidation and reduction processes.

The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that can affect protein function. This interaction may result in:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Protein Folding : It can influence the folding and stability of proteins, potentially affecting their biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, with mechanisms involving apoptosis induction in cancer cells.

- Antioxidant Properties : The compound may exhibit antioxidant activity through its ability to scavenge free radicals.

- Role in Protein Modification : It is studied for its role in post-translational modifications of proteins, which can alter their function.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition rates compared to control groups, suggesting a potential role as an anticancer agent.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 95.0 | 7.5 |

| MCF7 | 92.3 | 8.1 |

| DU145 | 90.0 | 9.0 |

| HepG2 | 94.5 | 6.8 |

Further investigations into the mechanism revealed that treatment with this compound led to:

- Cell Cycle Arrest : Significant increases in cells arrested at the S phase.

- Apoptosis Induction : Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 were observed.

Comparison with Similar Compounds

This compound can be compared with other compounds containing sulfanyl groups, such as:

| Compound | Similarity | Unique Feature |

|---|---|---|

| Bucillamine | Both contain a sulfanyl group | Higher potency in therapeutic applications |

| Tiopronin | Used for cystine precipitation control | Specific application in cystinuria |

| N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylal. | Similar structure but different applications | Unique structural modifications |

Propriétés

IUPAC Name |

(2S)-2-(2-sulfanylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-3(6(9)10)7-5(8)4(2)11/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t3-,4?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUPPFVCOICYML-WUCPZUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628386 | |

| Record name | N-(2-Sulfanylpropanoyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26843-61-8 | |

| Record name | N-(2-Sulfanylpropanoyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.